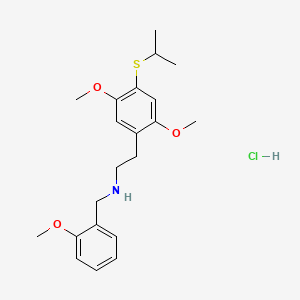

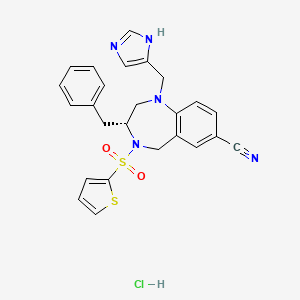

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;hydrochloride

Overview

Description

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;hydrochloride is a potent and selective inhibitor of the enzyme farnesyltransferase. This compound has shown significant potential in preclinical studies as an antitumor agent due to its ability to induce apoptosis in various cancer cell lines. It has been studied for its effects on different types of cancer, including colon, ovarian, pancreatic, lung, and bladder carcinomas .

Mechanism of Action

Target of Action

BMS-214662 hydrochloride is a potent and selective inhibitor of farnesyltransferase (FTI) . This enzyme plays a crucial role in the post-translational modification of proteins, including the Ras family of proteins, which are involved in cell signaling pathways .

Mode of Action

BMS-214662 interacts with its target, farnesyltransferase, inhibiting its function . This inhibition disrupts the normal functioning of Ras proteins, particularly H-Ras . The compound has been shown to reverse the H-Ras-transformed phenotype in rodent fibroblasts transformed by oncogenes .

Biochemical Pathways

The inhibition of farnesyltransferase by BMS-214662 affects the Ras signaling pathway . This pathway is involved in cell growth and differentiation. By inhibiting the farnesyltransferase enzyme, BMS-214662 disrupts the normal functioning of the Ras proteins, leading to changes in cell growth and differentiation .

Pharmacokinetics

BMS-214662 exhibits linear pharmacokinetics and is eliminated rather rapidly from systemic circulation . The biological half-life of the compound is approximately 1.55 hours, and it has a total body clearance of 21.8 liters/h/m² . The apparent volume of distribution at steady state is relatively low, at 31.5 liters/m² . These properties impact the bioavailability of BMS-214662, influencing its therapeutic efficacy .

Result of Action

BMS-214662 has demonstrated broad-spectrum yet robust cell-selective cytotoxic activity against a panel of cell lines with diverse histology . It has been shown to induce apoptosis in both proliferating and quiescent chronic myeloid leukemia (CML) stem/progenitor cells . The compound has also been used in trials studying the treatment of various conditions, including Childhood Myelodysplastic Syndromes, Refractory Anemia With Excess Blasts, Recurrent Adult Acute Myeloid Leukemia, Relapsing Chronic Myelogenous Leukemia, and Adult Acute Promyelocytic Leukemia (M3), among others .

Action Environment

The action of BMS-214662 can be influenced by various environmental factors. Furthermore, the compound has been shown to be effective in both parenteral and oral administration routes . .

Biochemical Analysis

Biochemical Properties

BMS-214662 hydrochloride: plays a crucial role in biochemical reactions by inhibiting the enzyme farnesyltransferase. This enzyme is responsible for the post-translational modification of proteins, particularly the addition of a farnesyl group to the cysteine residue of target proteins. By inhibiting farnesyltransferase, BMS-214662 hydrochloride prevents the proper functioning of proteins such as Ras, which are involved in cell signaling pathways. The compound interacts with various biomolecules, including proteins and enzymes, to exert its inhibitory effects .

Cellular Effects

BMS-214662 hydrochloride: has been shown to induce apoptosis in a variety of cancer cell lines, including chronic myeloid leukemia stem/progenitor cells. The compound influences cell function by disrupting cell signaling pathways, leading to the activation of apoptotic pathways. It also affects gene expression and cellular metabolism, resulting in the selective cytotoxicity of cancer cells while sparing normal cells .

Molecular Mechanism

The molecular mechanism of BMS-214662 hydrochloride involves its binding to the active site of farnesyltransferase, thereby inhibiting its activity. This inhibition prevents the farnesylation of target proteins such as Ras, leading to the disruption of downstream signaling pathways. Additionally, BMS-214662 hydrochloride induces apoptosis through the intrinsic pathway, involving the activation of protein kinase Cβ, Bax conformational changes, loss of mitochondrial membrane potential, generation of reactive oxygen species, release of cytochrome c, and activation of caspases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BMS-214662 hydrochloride have been observed to change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function have been studied in both in vitro and in vivo models. Over time, BMS-214662 hydrochloride continues to exert its apoptotic effects, leading to sustained inhibition of tumor growth in various cancer models .

Dosage Effects in Animal Models

The effects of BMS-214662 hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ toxicity have been observed. The threshold for these adverse effects varies depending on the animal model and the specific tumor type being studied .

Metabolic Pathways

BMS-214662 hydrochloride: is involved in metabolic pathways that include its interaction with enzymes such as farnesyltransferase. The compound affects metabolic flux by inhibiting the farnesylation of target proteins, leading to changes in metabolite levels. These changes can impact various cellular processes, including cell growth and apoptosis .

Transport and Distribution

Within cells and tissues, BMS-214662 hydrochloride is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which can affect its overall efficacy and toxicity. Studies have shown that BMS-214662 hydrochloride is capable of penetrating tumor tissues and reaching therapeutic concentrations .

Subcellular Localization

The subcellular localization of BMS-214662 hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows BMS-214662 hydrochloride to effectively inhibit farnesyltransferase and induce apoptosis in cancer cells .

Preparation Methods

The synthesis of (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;hydrochloride involves several steps, starting with the preparation of the core tetrahydrobenzodiazepine structure. The synthetic route typically includes the following steps:

Formation of the benzodiazepine core: This involves the cyclization of appropriate precursors to form the benzodiazepine ring system.

Introduction of the imidazole group: The imidazole group is introduced through a series of reactions, including alkylation and cyclization.

Final modifications:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;hydrochloride has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Cancer research: Due to its potent antitumor activity, this compound is used in studies investigating the treatment of various cancers, including colon, ovarian, pancreatic, lung, and bladder carcinomas

Apoptosis studies: This compound is used to study the mechanisms of apoptosis in cancer cells, providing insights into how cancer cells can be selectively targeted and destroyed

Signal transduction research: This compound is used to investigate the role of farnesyltransferase and Ras proteins in signal transduction pathways, which are critical for cell growth and differentiation

Comparison with Similar Compounds

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;hydrochloride is unique among farnesyltransferase inhibitors due to its potent apoptotic activity and broad-spectrum antitumor effects. Similar compounds include:

SCH-66336: A farnesyltransferase inhibitor with distinct pharmacological properties and clinical applications.

This compound stands out due to its robust cell-selective cytotoxic activity and ability to induce apoptosis in a wide range of cancer cell lines .

Properties

IUPAC Name |

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2S2.ClH/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22;/h1-11,14,18,23H,12,15-17H2,(H,27,28);1H/t23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPFLNDUCNNGPS-GNAFDRTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195981-08-9 | |

| Record name | BMS-214662 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195981089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-214662 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZRT8VWQ9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.